1-[(2-Chloropyridin-3-yl)methyl]piperazine
Description
Historical Context and Evolution of Piperazine-Based Chemical Entities in Scholarly Inquiry
The journey of piperazine (B1678402) in the realm of scientific research is a long and storied one. Initially recognized for its anti-parasitic properties, particularly in the treatment of ascariasis and pinworm infections, piperazine quickly established itself as a valuable pharmacophore. Its simple, six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions provides a versatile scaffold for chemical modification. This versatility has allowed for the development of a vast library of derivatives with a wide spectrum of biological activities.
Over the decades, the role of piperazine has evolved significantly. From its early use as an anthelmintic, it has become a cornerstone in the development of drugs targeting the central nervous system (CNS). The piperazine ring is a key structural feature in many antipsychotic and antidepressant medications. researchgate.net Its ability to interact with various receptors and transporters in the brain, coupled with its favorable pharmacokinetic properties, has made it a privileged structure in neuropharmacology.
Furthermore, the applications of piperazine derivatives have expanded into other therapeutic areas, including antihistamines, anti-cancer agents, and cardiovascular drugs. The ability of the piperazine nucleus to be readily functionalized at its nitrogen atoms allows for the fine-tuning of its biological activity and physical properties, making it an enduringly popular building block in medicinal chemistry.
Structural Framework and Chemical Significance of the 2-Chloropyridine (B119429) and Piperazine Moieties in Contemporary Chemical Research
The chemical significance of 1-[(2-Chloropyridin-3-yl)methyl]piperazine is derived from the synergistic interplay of its two core components: the 2-chloropyridine ring and the piperazine ring.
The piperazine moiety is a highly valued scaffold in modern drug discovery. Its key attributes include:
Basicity: The two nitrogen atoms impart basic properties, which can be crucial for interacting with biological targets and for improving aqueous solubility.
Conformational Flexibility: The chair conformation of the piperazine ring allows for specific spatial arrangements of substituents, influencing binding affinity and selectivity for target proteins.
Synthetic Tractability: The secondary amine functionalities of the piperazine ring are readily amenable to a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Electrophilicity: The presence of the chlorine atom at the 2-position of the pyridine (B92270) ring activates it towards nucleophilic aromatic substitution reactions. This reactivity is a key feature in the synthesis of more complex molecules.
Modulation of Physicochemical Properties: The chlorine atom, being an electron-withdrawing group, influences the electronic distribution within the pyridine ring, which can affect the pKa of the molecule and its ability to participate in hydrogen bonding.
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring in drug design, offering potential advantages in terms of metabolic stability and solubility.
The combination of these two moieties in this compound creates a molecule with a unique set of properties, making it an attractive starting point for the exploration of new chemical space and the development of novel bioactive agents.
Overview of Research Trajectories and Multidisciplinary Applications of this compound and Related Analogs
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research trajectories of its close analogs and the broader class of (chloropyridinylmethyl)piperazines point towards several promising areas of investigation.
Central Nervous System (CNS) Research:
A significant body of research exists on arylpiperazine derivatives for their activity on various CNS targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The structural similarity of this compound to known CNS-active compounds suggests its potential as a modulator of these neurotransmitter systems. Research in this area could focus on its potential as an antipsychotic, antidepressant, or anxiolytic agent.
Anticancer Research:
Piperazine-containing compounds have emerged as a promising class of anticancer agents. They have been incorporated into molecules that inhibit various targets implicated in cancer progression, such as protein kinases and cell cycle regulators. The 2-chloropyridine moiety can also contribute to the anticancer activity of a molecule. Therefore, this compound and its derivatives represent a potential avenue for the development of novel oncology therapeutics.
Other Potential Applications:
The versatile nature of the piperazine and chloropyridine scaffolds opens up possibilities in other therapeutic areas as well. For instance, derivatives of pyridylpiperazine have been investigated for their urease inhibitory activity, which is relevant to the treatment of infections caused by Helicobacter pylori. nih.gov Additionally, some (chloropyridinylmethyl)piperazine analogs have been explored as potential insecticides. nih.gov
The synthesis of this compound would likely involve the reaction of 2-chloro-3-(chloromethyl)pyridine (B3023964) with piperazine. This straightforward synthetic accessibility makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening and further biological evaluation.
Below is an interactive data table summarizing the potential research areas for this class of compounds.
| Research Area | Potential Molecular Target(s) | Rationale |
| Central Nervous System | Dopamine Receptors, Serotonin Receptors | Structural similarity to known CNS-active arylpiperazines. |
| Oncology | Protein Kinases, Cell Cycle Regulators | The established anticancer potential of both piperazine and pyridine derivatives. |
| Infectious Diseases | Bacterial Enzymes (e.g., Urease) | Demonstrated activity of related pyridylpiperazine compounds. |
| Agrochemicals | Insect Nicotinic Acetylcholine (B1216132) Receptors | Known insecticidal activity of some (chloropyridinylmethyl)piperazine analogs. |
Structure
3D Structure
Properties
CAS No. |
1211584-41-6 |
|---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14ClN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI Key |
CDVWCPONTZDWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Chloropyridin 3 Yl Methyl Piperazine and Its Derivatives
Advanced Synthetic Routes for 1-[(2-Chloropyridin-3-yl)methyl]piperazine
The synthesis of this compound is a key process for accessing a range of derivatives with significant applications in medicinal chemistry and materials science. The construction of this molecule involves the formation of a crucial carbon-nitrogen bond between the 2-chloropyridin-3-yl)methyl moiety and the piperazine (B1678402) ring. Various advanced synthetic methodologies have been developed to achieve this transformation efficiently and with high selectivity. These methods primarily revolve around nucleophilic substitution reactions, the strategic use of activated intermediates, and regioselective control.
Nucleophilic Substitution Reactions Involving Piperazine
Nucleophilic substitution is a cornerstone of synthetic strategies for forming the target compound. In these reactions, the piperazine ring, acting as a nitrogen nucleophile, displaces a leaving group attached to the benzylic carbon of the pyridine (B92270) ring. The efficacy of this approach depends on the nature of the electrophile, the reaction conditions, and the strategy employed to control the reactivity of the piperazine nitrogens.
Direct N-alkylation is one of the most straightforward methods for synthesizing this compound. This approach involves the reaction of piperazine with a suitable alkylating agent, typically 2-chloro-3-(chloromethyl)pyridine (B3023964), where the chloromethyl group serves as the electrophilic site. nih.gov The reaction proceeds via a standard SN2 mechanism, where one of the secondary amine nitrogens of piperazine attacks the benzylic carbon, displacing the chloride leaving group.
The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. researchgate.net Aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are commonly employed to facilitate the dissolution of the reactants. researchgate.net
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the C-N bond between an aryl (or heteroaryl) halide and an amine. nih.govnih.gov While direct alkylation targets the methyl group, cross-coupling strategies could theoretically be employed to form the bond between the pyridine ring (at the 2-position) and a pre-functionalized piperazine. However, for the specific target molecule, this approach is less direct.
A more relevant application of cross-coupling would be in the synthesis of analogues where the piperazine is directly attached to the pyridine ring. For instance, reacting 2,3-dichloropyridine (B146566) with mono-protected piperazine could lead to a 1-(2-chloropyridin-3-yl)piperazine scaffold. The Buchwald-Hartwig amination of aryl chlorides requires specific catalyst systems to achieve high yields. nih.gov These systems typically consist of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), and a specialized phosphine (B1218219) ligand. researchgate.net Ligands like Xantphos or BINAP are often effective for coupling aryl chlorides. researchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. researchgate.net
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, BINAP, DPEphos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
This methodology offers a broad substrate scope and functional group tolerance, making it a valuable tool in modern synthetic chemistry for creating diverse libraries of piperazine-containing compounds. nih.gov
Strategic Use of Activated Intermediates in Synthesis
To facilitate the nucleophilic substitution by piperazine, the electrophilic partner is often generated from a more stable and readily available precursor. This involves a two-step process where a precursor is first "activated" to introduce a good leaving group, followed by the reaction with piperazine.
A common and effective strategy for the synthesis of this compound involves the use of 2-chloropyridin-3-ylmethanol as a key intermediate. This alcohol is a stable, commercially available solid that is not sufficiently reactive to be directly alkylated by piperazine. Therefore, it must be converted into a more potent electrophile.
The activation is achieved by converting the hydroxyl group into a better leaving group. A standard method for this transformation is the reaction of the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce the highly reactive 2-chloro-3-(chloromethyl)pyridine hydrochloride. wikipedia.orggoogle.com This intermediate is typically not isolated but is generated in situ or used immediately in the subsequent reaction with piperazine. google.com The presence of the chlorine atom on the pyridine ring and the newly formed chloromethyl group provides the necessary electrophilicity for the subsequent nucleophilic attack by piperazine. The reaction with thionyl chloride is particularly efficient and is a widely used method for converting primary alcohols to alkyl chlorides. google.com
The synthesis can be summarized in the following steps:
Activation: 2-chloropyridin-3-ylmethanol is treated with SOCl₂ to form 2-chloro-3-(chloromethyl)pyridine.
Alkylation: The resulting activated intermediate reacts with piperazine (often in excess or protected form) to yield the final product.
This approach offers a reliable and scalable route to the target compound, starting from a stable and accessible precursor.
Regioselective Synthesis Strategies for Piperazine Derivatives
Regioselectivity is a critical consideration in the synthesis of piperazine derivatives, particularly when aiming for mono-substituted products or when using piperazines that are already asymmetrically substituted. researchgate.net
For the synthesis of this compound from unsubstituted piperazine, the primary regioselective challenge is achieving mono-N-alkylation over di-N,N'-alkylation. As discussed, using a large excess of piperazine is a common industrial method. However, for laboratory-scale synthesis or when dealing with valuable starting materials, a more precise method involves the use of protecting groups. researchgate.netjocpr.com
The most common strategy is to use a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). nih.govresearchgate.net The Boc group effectively blocks one of the nitrogen atoms, leaving the other free to react as a nucleophile. jocpr.com The synthesis proceeds in a controlled, stepwise manner:
Alkylation: N-Boc-piperazine is reacted with the activated intermediate, 2-chloro-3-(chloromethyl)pyridine, to exclusively form N-Boc-4-[(2-chloropyridin-3-yl)methyl]piperazine.
Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the desired mono-substituted product. nih.govchemicalbook.com
This protecting group strategy provides excellent control over the reaction, preventing the formation of the dialkylated byproduct and simplifying purification. researchgate.net
| Strategy | Description | Advantages | Disadvantages |
| Excess Piperazine | Uses a 5-10 fold or greater excess of piperazine relative to the alkylating agent. | One-step reaction; cost-effective for simple substrates. | Requires separation of product from large excess of starting material; may still produce some dialkylated byproduct. |
| Protecting Group (e.g., Boc) | One nitrogen is temporarily blocked, directing alkylation to the other nitrogen. Followed by a deprotection step. | High regioselectivity for mono-alkylation; clean reaction with easier purification. researchgate.net | Adds two steps (protection/deprotection) to the synthesis; higher cost due to reagents. jocpr.com |
Furthermore, the electronic nature of the pyridine ring itself can influence reactivity. The electron-withdrawing effect of the ring nitrogen makes the 2- and 4-positions on the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com While the primary reaction for the target compound is an SN2 reaction at the methyl group, understanding these electronic effects is crucial when designing syntheses for related derivatives where substitution on the ring is desired. researchgate.net
Regioselective Monothionation of Precursor Piperazinediones
The synthesis of various isomeric dihydropiperazines can be effectively achieved by leveraging the regioselective monothionation of their corresponding piperazinedione precursors. nih.gov A critical factor in this selectivity is the preparation of unsymmetrical N-substituted piperazinediones, which are accessible from readily available diamines. nih.gov This methodology is exemplified in the synthesis of neonicotinoid compounds, where the dihydropiperazine ring system serves as a bioisosteric replacement for other heterocyclic systems. nih.gov
For a derivative of this compound, this synthetic approach would begin with the corresponding N-substituted piperazinedione, this compound-2,5-dione. The regioselective monothionation, typically using a thionating agent like Lawesson's reagent, would preferentially convert one of the two carbonyl groups to a thiocarbonyl. The position of the thionation is directed by the electronic and steric nature of the substituents on the piperazinedione ring. This controlled monothionation is a key step for creating specific isomers, as the relocation of the carbonyl group can significantly alter the properties of the final molecule. nih.gov
Optimization of Reaction Conditions and Process Parameters for Synthesis
The primary synthesis of this compound typically involves the nucleophilic substitution of a (2-chloropyridin-3-yl)methyl halide with piperazine. Optimization of this N-alkylation reaction is crucial for maximizing yield and purity. A common strategy to prevent the formation of the double-alkylation byproduct, 1,4-bis[(2-chloropyridin-3-yl)methyl]piperazine, is to use a significant excess of piperazine. mdpi.com Alternatively, a monosubstituted piperazine derivative can be prepared in a one-pot process starting from a protonated piperazine, which avoids the need for protecting groups. nih.gov
| Parameter | Factor | Objective | Common Approach |
|---|---|---|---|
| Reactant Ratio | Molar ratio of Piperazine to Alkylating Agent | Minimize dialkylation | Use of excess piperazine mdpi.com |
| Base | Type and Stoichiometry | Neutralize generated acid (e.g., HCl) | Inorganic bases (K₂CO₃) or organic bases (DIPEA) nih.govnih.gov |
| Solvent | Polarity and Boiling Point | Ensure reactant solubility, facilitate reaction | Polar aprotic (Acetonitrile, DMF) or protic (Ethanol/Water) nih.govresearchgate.net |
| Temperature | Reaction Kinetics | Achieve reasonable reaction rate | Room temperature to reflux conditions nih.govchemicalbook.com |
Influence of Solvent Systems and Temperature Control
The choice of solvent and the control of temperature are pivotal in the synthesis of pyridylpiperazine derivatives. Solvents are selected based on their ability to dissolve the reactants and their boiling points, which dictates the accessible temperature range for the reaction. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine is effectively carried out in acetonitrile at reflux temperature (approximately 82°C). nih.gov In other syntheses of related compounds, solvent systems such as 1,2-dichloroethane (B1671644) at 50°C have been used for cyclization reactions to form the 2-chloropyridine (B119429) ring itself. google.com
Temperature control acts as a balancing act; higher temperatures increase the reaction rate but can also promote the formation of side products. For many nucleophilic substitution reactions involving piperazine, heating under reflux is a common strategy to ensure the reaction proceeds to completion in a reasonable timeframe. nih.gov Careful control of reaction conditions is essential, as demonstrated in syntheses where specific temperature profiles are required to avoid the formation of unwanted byproducts. mdpi.com
Application of Catalysts and Additives for Enhanced Yield and Purity
While the direct N-alkylation of piperazine with a reactive benzyl (B1604629) halide may proceed without a catalyst, various additives are frequently employed to improve reaction outcomes. Basic additives are essential to neutralize the acid generated during the reaction. Potassium carbonate (K₂CO₃) is a commonly used inorganic base for this purpose, often in a solvent like acetonitrile. nih.gov
In more advanced synthetic routes for related N-aryl piperazines, transition-metal catalysts are employed. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds between an aryl halide and piperazine, although subsequent removal of the metal catalyst can be challenging. mdpi.com For certain intramolecular cyclizations in related heterocyclic systems, copper iodide has been used as a catalyst. researchgate.net In some cases, piperazine itself can act as an efficient ligand in palladium-catalyzed homocoupling reactions of heteroaryl halides. nih.gov
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is dictated by its three main functional components: the 2-chloropyridine ring, the secondary amine of the piperazine ring, and the benzylic methylene (B1212753) bridge.
Oxidative Reactions and Product Characterization
The piperazine moiety, particularly the unsubstituted secondary amine, is susceptible to oxidation. Analogous to N-benzylpiperazine (BZP), the metabolism of which involves the cytochrome P450 enzyme system, this compound could undergo similar biotransformations. researchgate.neteuropa.eu These reactions can lead to the formation of N-oxides or hydroxylated metabolites. europa.eu Chemical oxidation, for instance using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), could also be used to synthesize the corresponding N-oxide derivative. nih.gov
Studies on the related compound N-benzylpiperazine have shown that it can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. nih.govnih.gov This suggests a potential pathway for the oxidative transformation of the title compound under certain biological or chemical conditions.
Potential Oxidative Products:
this compound-4-oxide
Hydroxylated pyridine ring derivatives
Characterization of these oxidation products would typically involve mass spectrometry (MS) to determine the molecular weight change corresponding to oxygen addition, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the exact position of the modification.
Reductive Reactions and Product Identification
The 2-chloropyridine ring is the most likely site for reductive transformations. Two primary reductive pathways are plausible:
Hydrodehalogenation: The chlorine atom at the 2-position of the pyridine ring can be removed via catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). This would yield 1-(Pyridin-3-ylmethyl)piperazine.
Ring Reduction: The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more vigorous hydrogenation conditions, for example, using hydrogen over a platinum catalyst. chempanda.com This transformation would result in the formation of 1-(Piperidin-3-ylmethyl)piperazine.
Another potential transformation is the reductive coupling of the 2-chloropyridine moiety. Using a nickel catalyst and zinc as a reducing agent, 2-halopyridines can undergo homocoupling to form 2,2'-bipyridine (B1663995) derivatives. acs.org Applying this to the title compound could potentially lead to dimerization.
| Reaction Type | Reagents/Conditions | Potential Product | Reference for Analogy |
|---|---|---|---|
| Hydrodehalogenation | H₂, Pd/C | 1-(Pyridin-3-ylmethyl)piperazine | General reaction for aryl chlorides |
| Pyridine Ring Reduction | H₂, Platinum catalyst | 1-(Piperidin-3-ylmethyl)piperazine | chempanda.com |
| Reductive Homocoupling | NiCl₂·6H₂O, Zn | Dimer linked at the 2-position of the pyridine rings | acs.org |
The identification of these reduction products would be confirmed using standard analytical techniques. Mass spectrometry would show the loss of a chlorine atom or the addition of hydrogen atoms, while NMR spectroscopy would confirm the disappearance of the chloro-substituent or the saturation of the aromatic pyridine ring.
Nucleophilic Substitution at the Chloropyridine Moiety
The chlorine atom at the C-2 position of the pyridine ring in this compound and its analogues is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this position is significantly influenced by the electronic nature of other substituents on the pyridine ring. Generally, SNAr reactions on 2-chloropyridine are challenging unless an additional electron-withdrawing group is present to activate the ring system. researchgate.net
A notable example involves the closely related compound, 2-chloro-3-nitropyridine. The presence of a strong electron-withdrawing nitro group at the 3-position makes the C-2 position a potent electrophilic center. This facilitates the attack by nucleophiles, such as the nitrogen atom of a piperazine. In one synthetic approach, the reaction between 2-chloro-3-nitropyridine and excess piperazine in refluxing acetonitrile for 12 hours yielded the substituted product, 1-(3-nitropyridin-2-yl)piperazine (B1350711), in a 65% yield. nih.gov This reaction underscores the principle that activating groups are crucial for promoting nucleophilic displacement of the chlorine atom.
Studies on the reaction of 2-chloropyridine derivatives with the biological nucleophile glutathione (B108866) have further confirmed this trend. The rate of chlorine displacement is directly affected by the electron-withdrawing strength and position of the substituents on the pyridine ring. researchgate.net For the parent compound this compound, which lacks a strong activating group like a nitro substituent, harsher reaction conditions or the use of a catalyst might be necessary to achieve efficient nucleophilic substitution at the C-2 position.
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, Reflux, 12h | 1-(3-Nitropyridin-2-yl)piperazine | 65% | nih.gov |
Further Functionalization of the Piperazine Ring System
The secondary amine (N-4) of the piperazine ring in this compound is a versatile nucleophilic center, readily undergoing various chemical transformations to yield a wide array of N-substituted derivatives. Common methods for this functionalization include N-alkylation, N-acylation, and N-sulfonylation. nih.gov
N-Alkylation and N-Acylation:
The piperazine nitrogen can be alkylated or acylated using appropriate electrophiles. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been successfully synthesized by reacting the parent piperazine with 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides. nih.gov These reactions typically proceed in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reactions with 2-chloro-N-arylacetamides under reflux for 18–36 hours afforded the corresponding N-substituted products in yields ranging from 50% to 70%. nih.gov Similarly, reaction with 2-chloro-N-arylpropanamides for 24–48 hours resulted in yields of 30% to 55%. nih.gov
Another example of N-alkylation involves the reaction of a phenylpiperazine derivative with 4-chlorobenzyl chloride in N,N-dimethylformamide (DMF) with potassium carbonate as the base, which proceeded at room temperature for 3 hours. nih.gov
N-Sulfonylation:
The piperazine nitrogen can also be functionalized with sulfonyl groups. The reaction of a substituted 1-phenylpiperazine (B188723) with trifluoromethanesulfonic anhydride (B1165640) in dichloromethane, using triethylamine (B128534) as a base, effectively yields the corresponding N-trifluoromethylsulfonyl derivative. nih.gov This reaction is typically rapid, occurring at 0°C within 30 minutes. nih.gov
These functionalization strategies highlight the utility of the piperazine moiety as a scaffold for introducing diverse chemical functionalities, allowing for the systematic modification of the compound's properties.
| Starting Piperazine Derivative | Reagent | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylacetamides | N-Acylation | K₂CO₃, Acetonitrile, Reflux, 18-36h | 50-70% | nih.gov |
| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylpropanamides | N-Acylation | K₂CO₃, Acetonitrile, Reflux, 24-48h | 30-55% | nih.gov |
| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine | Trifluoromethanesulfonic anhydride | N-Sulfonylation | Et₃N, CH₂Cl₂, 0°C, 0.5h | N/A | nih.gov |
| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine | 4-Chlorobenzyl chloride | N-Alkylation | K₂CO₃, DMF, rt, 3h | N/A | nih.gov |
Computational Chemistry and Molecular Modeling of 1 2 Chloropyridin 3 Yl Methyl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-[(2-Chloropyridin-3-yl)methyl]piperazine, DFT can be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netjksus.org Calculations, often using a basis set like B3LYP/6-311++G(d,p), would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
Furthermore, DFT is used to calculate key electronic descriptors that help in understanding the molecule's reactivity and stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Other parameters that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and intramolecular interactions. jksus.org
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are another class of quantum chemistry methods that rely on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular properties. For this compound, these calculations can be used to corroborate the results from DFT and to obtain more precise values for properties like electron correlation energies, which are important for a detailed understanding of the electronic structure.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This is particularly useful in drug discovery for predicting the interaction between a ligand (like this compound) and a protein target.
Prediction of Ligand-Target Intermolecular Interactions
In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a relevant biological target. For instance, given that piperazine (B1678402) and chloropyridine moieties are found in various enzyme inhibitors, potential targets could include kinases, proteases, or receptors. tandfonline.comnih.gov The simulation would predict the binding mode and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the pyridine (B92270) ring could engage in π-π stacking interactions with aromatic amino acid residues in the protein's active site. The chlorine atom on the pyridine ring could also participate in halogen bonding, a specific type of non-covalent interaction.
Estimation of Binding Affinities and Free Energies
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a stronger and more stable interaction between the ligand and the target. nih.gov This allows for the ranking of different compounds and the prioritization of those with the most favorable predicted binding. These scoring functions take into account the various intermolecular interactions and conformational changes upon binding.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Illustrative Value | Interacting Residues (Example) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | - |
| Hydrogen Bonds | 2 | Asp145, Ser190 |
| Hydrophobic Interactions | 4 | Val68, Leu99, Phe152 |
| π-π Stacking | 1 | Tyr210 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. tandfonline.com An MD simulation of this compound, either in a solvent or bound to a protein, would involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion.
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. tandfonline.com By simulating the system over nanoseconds, researchers can observe how the ligand and protein interact and adapt to each other's presence. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular contacts over time to confirm the persistence of key interactions. These simulations offer a more realistic and dynamic picture of the binding event compared to the static view provided by molecular docking.
Conformational Analysis and Dynamic Stability Investigations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound focuses on identifying the molecule's preferred spatial arrangements and the energy barriers between them. The piperazine ring, a core component of the structure, typically adopts a stable chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be relevant for receptor binding.
The molecule possesses several rotatable bonds, primarily between the chloropyridine ring and the methylene (B1212753) bridge, and between the methylene bridge and the piperazine ring. The rotation around these bonds dictates the relative orientation of the two heterocyclic rings. Computational studies on similar arylpiperazine structures have shown that these molecules can exist in various folded or extended conformations, which can significantly influence their pharmacokinetic properties and biological activity. mdpi.com
Dynamic stability investigations, often performed using molecular dynamics (MD) simulations, provide insights into how the molecule behaves over time in a simulated physiological environment. These simulations can reveal the flexibility of the molecule, the stability of its different conformations, and its interactions with solvent molecules. For this compound, MD studies would be crucial to understand the dynamic equilibrium between its conformers and to identify the most likely conformation to interact with a biological target.
Structure-Based and Ligand-Based Drug Design Approaches
The piperazine moiety is a well-established scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. researchgate.netmdpi.com Drug design approaches for derivatives like this compound can be broadly categorized as either structure-based or ligand-based.
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target (e.g., a receptor or enzyme). Molecular docking simulations can be used to predict the binding mode and affinity of this compound within the target's active site. This allows for the rational design of new analogs with improved potency and selectivity.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. These approaches utilize the information from a set of known active molecules to develop a model that predicts activity. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD.
A pharmacophore model represents the essential steric and electronic features required for a molecule to exert a specific biological activity. For this compound, a pharmacophore model can be developed based on its structural similarity to other biologically active compounds, such as neonicotinoid insecticides or central nervous system agents.
Based on analogous compounds, a hypothetical pharmacophore model for this compound could include the following features: nih.gov
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.
Aromatic/Hydrophobic Region: The chloropyridine ring.
Positive Ionizable Feature: The distal nitrogen atom of the piperazine ring, which is expected to be protonated at physiological pH.
Hydrophobic Features: The aliphatic carbons of the piperazine ring.
This model can be used as a 3D query to screen virtual libraries for new compounds with potentially similar activity. Validation of the pharmacophore model is a critical step, typically performed by assessing its ability to distinguish known active compounds from inactive ones. Studies on related 1-(2-pyrimidinyl)piperazine derivatives have successfully used this approach to define binding models for their respective receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of newly designed molecules before their synthesis.
For a series of derivatives of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could be highly informative. In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with biological activity to generate a predictive model. A study on closely related 2-((pyridin-3-yloxy)methyl)piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators found that both steric and electrostatic contributions were crucial for activity. nih.gov The contour plots from such an analysis highlight regions where modifications to the molecule would likely enhance or diminish its biological effect.
Table 1: Example Contribution of Fields in a 3D-QSAR Model for Piperazine Derivatives nih.gov
| Field Type | Contribution (%) | Implication for this compound Derivatives |
| Steric | 13.84% | Suggests that bulky substituents in specific regions could either enhance or decrease activity depending on the receptor pocket topology. |
| Electrostatic | 66.14% | Indicates that the distribution of charge and electrostatic potential across the molecule is a dominant factor for biological activity. |
This data underscores the importance of the electronic nature of substituents on the pyridine and piperazine rings in modulating the activity of this class of compounds.
Analysis of Electronic Properties and Chemical Reactivity
Computational quantum mechanics methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and chemical reactivity of molecules. doi.org These analyses provide a fundamental understanding of the molecule's stability, charge distribution, and susceptibility to chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the pyridine ring.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be distributed over the electron-deficient chloropyridine ring, influenced by the electron-withdrawing chlorine atom and the pyridine nitrogen. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. mdpi.com From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Related to the "escaping tendency" of electrons from a stable system. |
These parameters are instrumental in predicting how this compound will behave in chemical reactions and biological systems.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. doi.org It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. They would be concentrated around the nitrogen atoms of both the pyridine and piperazine rings, which have lone pairs of electrons. researchgate.net These sites are also the primary locations for hydrogen bonding interactions.
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms attached to the piperazine nitrogen (N-H) and the carbon atoms of the pyridine ring, particularly the carbon atom bonded to the chlorine. doi.org
Neutral Potential (Green): These regions have an intermediate potential and are typically associated with the carbon backbone of the molecule.
The MEP map provides a comprehensive picture of the molecule's electronic landscape, complementing FMO analysis and offering crucial insights for understanding drug-receptor interactions and chemical reactivity. doi.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This analysis is crucial for understanding the stability and reactivity of a molecule.
A comprehensive search of scientific literature was conducted to find specific Natural Bond Orbital (NBO) analysis data for the compound this compound. However, detailed research findings, including specific donor-acceptor interactions, stabilization energies (E(2)), and hybridization data from NBO analysis for this particular molecule, are not available in the public domain of scientific literature.
While general principles of NBO analysis can be described, the strict requirement for detailed, specific research findings and data tables for this compound cannot be fulfilled without published research on this specific compound. The generation of scientifically accurate data tables and a detailed discussion of its specific electronic interactions is contingent on the availability of primary research data from computational studies.
In a typical NBO analysis of a molecule like this compound, one would expect to investigate several key interactions. These would likely include:
Intramolecular hyperconjugative interactions: These interactions involve the delocalization of electron density from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). For instance, interactions between the lone pairs of the nitrogen atoms in the piperazine ring and the anti-bonding orbitals of adjacent C-C or C-H bonds would be of interest. Similarly, the lone pairs on the chlorine and nitrogen atoms of the chloropyridine ring would be analyzed for their interactions with the ring's π* anti-bonding orbitals.
Stabilization Energy (E(2)): This value, calculated using second-order perturbation theory, quantifies the strength of the donor-acceptor interactions. Higher E(2) values indicate a stronger interaction and greater stabilization of the molecule.
Hybridization: NBO analysis also provides details on the hybridization of the atomic orbitals contributing to the bonds and lone pairs, offering insights into the molecule's geometry and bonding characteristics.
Without specific computational results, any further discussion would be speculative and would not meet the required standards of scientific accuracy and adherence to sourced data. Therefore, a detailed section with data tables on the NBO analysis of this compound cannot be provided at this time.
Q & A
Q. What are common synthetic routes for synthesizing 1-[(2-Chloropyridin-3-yl)methyl]piperazine?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 2-chloropyridine derivatives with piperazine under reflux conditions in solvents like xylene or DMF. Anhydrous potassium carbonate is often used as a base to facilitate substitution .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for functionalization. A mixture of CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM (1:2 ratio) is used to catalyze triazole formation from azides and alkynes .
- Amide coupling : Carbodiimide-based reagents like TBTU or HOBt with NEt₃ in DMF enable coupling of carboxylic acids to piperazine derivatives .
Q. How can spectroscopic methods characterize this compound?
- ¹H NMR : Peaks for piperazine protons typically appear as triplets (δ 3.05–3.20 ppm) in CDCl₃. Aromatic protons from the 2-chloropyridinyl group resonate as doublets or singlets (δ 7.17–8.31 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) can confirm molecular weight. For example, a compound with C₁₀H₁₃ClN₃ would show a molecular ion at m/z 210.70 .
- TLC : Ethyl acetate/hexane (1:8) is commonly used to monitor reaction progress .
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency contacts should include poison control centers .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while mixed solvents (H₂O/DCM) improve click chemistry efficiency .
- Catalyst loading : Reducing CuSO₄·5H₂O to 0.3 equiv. and sodium ascorbate to 0.6 equiv. minimizes side reactions .
- Temperature control : Heating at 130°C for 9 hours in xylene improves condensation reactions between chloropyrimidine and piperazine derivatives .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate anticancer or antimicrobial activity .
- Receptor docking : Use molecular docking tools (e.g., AutoDock Vina) to compare binding affinities against targets like dopamine D2 receptors. Contradictions may arise from differing binding modes or assay conditions .
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity and rule out assay artifacts .
Q. What computational methods aid in studying interactions and reactivity?
- Quantum chemical calculations : Employ Gaussian or ORCA to model reaction pathways, such as nucleophilic substitution at the chloroacetyl group .
- Reaction path searches : Tools like GRRM explore transition states and intermediates, reducing trial-and-error in synthesis .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives for testing .
Q. How to design analogs with improved pharmacological properties?
- Bioisosteric replacement : Substitute the 2-chloropyridinyl group with 3-trifluoromethylphenyl to enhance lipophilicity and target engagement .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility. Hydrolysis under physiological conditions releases the active piperazine .
- SAR studies : Systematically vary substituents on the benzyl or pyridinyl moieties and correlate changes with activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
